molecular formula C9H6BrF3O B062351 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone CAS No. 161809-64-9

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone

Cat. No.: B062351
CAS No.: 161809-64-9
M. Wt: 267.04 g/mol
InChI Key: NCMUNOOVWJTDOO-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone is an organic compound characterized by the presence of a bromophenyl group and a trifluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetone in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with various molecular targets. The trifluoromethyl ketone group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone is unique due to the presence of both a bromophenyl group and a trifluoromethyl ketone group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-bromophenyl)-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMUNOOVWJTDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645245
Record name 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161809-64-9
Record name 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-bromophenyl)-1,1,1-trifluoropropan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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